Cas no 87184-80-3 (5-((tert-Butyldimethylsilyl)oxy)pentanal)

5-((tert-Butyldimethylsilyl)oxy)pentanal structure
87184-80-3 structure
Product Name:5-((tert-Butyldimethylsilyl)oxy)pentanal
CAS 번호:87184-80-3
MF:C11H24O2Si
메가와트:216.39256477356
MDL:MFCD09831902
CID:658992
PubChem ID:10987703
Update Time:2025-11-06

5-((tert-Butyldimethylsilyl)oxy)pentanal 화학적 및 물리적 성질

이름 및 식별자

    • 5-((tert-Butyldimethylsilyl)oxy)pentanal
    • 5-(tert-butyldimethylsilyloxy)pentanal
    • Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 5-(tert-butyl-dimethylsilanyloxy)-pentanal
    • 5-(tert-butyldimethylsilyloxy)-1-pentanal
    • 5-(tert-butyldimethylsilyloxy)pentan-1-al
    • 5-[(1,1-dimethylethyl)dimethylsilyloxy]pentanal
    • 5-{[tert-butyl(dimethyl)silyl]oxy}pentanal
    • 6-(tert-butyldimethylsilyloxy)-1-pentanal
    • Pentanal,5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
    • 5-[(tert-Butyldimethylsilyl)oxy]pentanal
    • 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]pentanal (ACI)
    • 5-(tert-Butyldimethylsilanyloxy)pentanal
    • 5-(tert-Butyldimethylsiloxy)pentanal
    • EN300-7381970
    • 5-[tert-butyl(dimethyl)silyl]oxypentanal
    • DB-107302
    • MFCD09831902
    • AKOS016006735
    • 5-(t-Butyldimethylsilyloxy)pentanal
    • DTXSID70450917
    • 5-(tert-butyl-dimethyl-silanyloxy)-pentanal
    • MS-21718
    • YTNNMAIKEURUTO-UHFFFAOYSA-N
    • 87184-80-3
    • F31177
    • SCHEMBL201004
    • MDL: MFCD09831902
    • 인치: 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3
    • InChIKey: YTNNMAIKEURUTO-UHFFFAOYSA-N
    • 미소: O=CCCCCO[Si](C(C)(C)C)(C)C

계산된 속성

  • 정밀분자량: 216.15500
  • 동위원소 질량: 216.154556538g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 171
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 26.3Ų

실험적 성질

  • PSA: 26.30000
  • LogP: 3.37740

5-((tert-Butyldimethylsilyl)oxy)pentanal 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
T075310-50mg
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3
50mg
$ 510.00 2022-06-03
TRC
T075310-100mg
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3
100mg
$ 850.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52460-250mg
5-[tert-butyl(dimethyl)silyl]oxypentanal
87184-80-3 95%
250mg
¥1172.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52460-100mg
5-[tert-butyl(dimethyl)silyl]oxypentanal
87184-80-3 95%
100mg
¥752.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52460-1g
5-[tert-butyl(dimethyl)silyl]oxypentanal
87184-80-3 95%
1g
¥2902.0 2023-09-06
abcr
AB439549-250 mg
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; .
87184-80-3 95%
250MG
€212.00 2023-07-18
abcr
AB439549-1 g
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; .
87184-80-3 95%
1g
€467.00 2023-07-18
abcr
AB439549-5 g
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; .
87184-80-3 95%
5g
€1,317.00 2023-07-18
eNovation Chemicals LLC
Y0983312-5g
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3 95%
5g
$700 2024-08-02
Key Organics Ltd
MS-21718-100MG
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3 >95%
100mg
£900.75 2025-02-08

5-((tert-Butyldimethylsilyl)oxy)pentanal 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  rt
참조
Gold-Catalyzed Asymmetric Transformation of Hydroxylated Propargylic Esters
Quintanilla, Carlos D. ; et al, ChemPlusChem, 2023, 88(10),

합성 방법 2

반응 조건
1.1 Reagents: Tempo ,  Iodobenzene diacetate Solvents: Dichloromethane ;  5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Total synthesis and absolute configuration of avenolide, extracellular factor in Streptomyces avermitilis
Uchida, Miho; et al, Journal of Antibiotics, 2011, 64(12), 781-787

합성 방법 3

반응 조건
1.1 Reagents: Isopropylamine Catalysts: (OC-6-33)-Bis[N-[2,6-bis(1-methylethyl)phenyl]benzamidato-κN,κO]bis(N-ethylethan… Solvents: Benzene ;  24 h, 65 °C
1.2 Reagents: Silica
참조
An easy-to-use, regioselective, and robust bis(amidate) titanium hydroamination precatalyst: mechanistic and synthetic investigations toward the preparation of tetrahydroisoquinolines and benzoquinolizine alkaloids
Zhang, Zhe; et al, Chemistry - A European Journal, 2007, 13(7), 2012-2022

합성 방법 4

반응 조건
1.1 Reagents: Isopropylamine Catalysts: (OC-6-33)-Bis[N-[2,6-bis(1-methylethyl)phenyl]benzamidato-κN,κO]bis(N-ethylethan… Solvents: Benzene ;  24 h, 65 °C; 65 °C → rt
1.2 Reagents: Silica Solvents: Dichloromethane ;  10 h, rt
참조
Anti-Markovnikov Intermolecular Hydroamination: A Bis(amidate) Titanium Precatalyst for the Preparation of Reactive Aldimines
Zhang, Zhe; et al, Organic Letters, 2003, 5(24), 4733-4736

합성 방법 5

반응 조건
참조
Studies towards the Total Synthesis of Kadcotrione B
Reddy, Julakanti Satyanarayana; et al, Synthesis, 2020, 52(5), 735-743

합성 방법 6

반응 조건
1.1 Reagents: Dimethylformamide ,  Triethylamine Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
1.2 Reagents: Triethylamine ,  tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane
2.2 Reagents: Triethylamine Solvents: Dichloromethane
참조
Thermal and catalyzed intramolecular Diels-Alder cyclizations of 2,8,10-undecatrienals
Marshall, James A.; et al, Journal of Organic Chemistry, 1987, 52(7), 1236-45

합성 방법 7

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  10 min, -78 °C; 45 min, -78 °C
1.3 Reagents: Triethylamine ;  40 min, -78 °C; -78 °C → rt; 1 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Unique Diastereoselectivity Trends in Aminyl Radical Cyclizations onto Silyl Enol Ethers
Zlotorzynska, Maria; et al, Journal of Organic Chemistry, 2010, 75(3), 864-872

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ;  -78 °C
2.2 Reagents: Triethylamine ;  -78 °C → rt
참조
Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists
He, Shuwen; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(6), 1913-1917

합성 방법 9

반응 조건
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
2.1 Reagents: Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 3.5 h, -78 °C
2.2 Reagents: Dimethyl sulfide ;  -78 °C → rt
참조
Syntheses of stereochemically diverse nine-membered ring-containing biaryls
Krishnan, Shyam; et al, Organic Letters, 2004, 6(22), 4021-4024

합성 방법 10

반응 조건
참조
A New Henry/Michael/Retro-Henry/Henry Domino Sequence Promoted by Bifunctional Organocatalysts
Quintavalla, Arianna; et al, Advanced Synthesis & Catalysis, 2013, 355(5), 938-946

합성 방법 11

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tempo Solvents: Dichloromethane ,  Water ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Vicinal Bisheterocyclizations of Alkynes via Nucleophilic Interception of a Catalytic Platinum Carbene
Allegretti, Paul A.; et al, Journal of the American Chemical Society, 2013, 135(46), 17266-17269

합성 방법 12

반응 조건
1.1 Reagents: Triphenylphosphine
참조
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

합성 방법 13

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 3.5 h, -78 °C
1.2 Reagents: Dimethyl sulfide ;  -78 °C → rt
참조
Syntheses of stereochemically diverse nine-membered ring-containing biaryls
Krishnan, Shyam; et al, Organic Letters, 2004, 6(22), 4021-4024

합성 방법 14

반응 조건
1.1 Reagents: Triphenylphosphine ,  Ozone Solvents: Dichloromethane ;  -78 °C; -78 °C → rt
참조
Perhydrolysis in Ethereal H2O2 Mediated by MoO2(acac)2: Distinct Chemoselectivity between Ketones, Ketals, and Epoxides
An, Xiaosheng; et al, Organic Letters, 2019, 21(5), 1542-1546

합성 방법 15

반응 조건
참조
A New Henry/Michael/Retro-Henry/Henry Domino Sequence Promoted by Bifunctional Organocatalysts
Quintavalla, Arianna; et al, Advanced Synthesis & Catalysis, 2013, 355(5), 938-946

합성 방법 16

반응 조건
1.1 Reagents: Dimethyl sulfide ,  Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane
2.1 Reagents: Dimethyl sulfide Solvents: Dichloromethane
참조
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

합성 방법 17

반응 조건
1.1 Reagents: Imidazole
1.2 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine
참조
Highly Stereoselective Total Synthesis of Fully Hydroxy-Protected Mycolactones A and B and Their Stereoisomerization upon Deprotection
Wang, Guangwei; et al, Chemistry - A European Journal, 2011, 17(15), 4118-4130

합성 방법 18

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
1.3 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.4 -78 °C; 15 min, -78 °C
1.5 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → 23 °C; 1 h, 23 °C
1.6 Reagents: Water ;  23 °C
참조
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; et al, Organic Letters, 2011, 13(21), 5924-5927

합성 방법 19

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  1 h, rt
참조
Palladium-catalyzed allylic alkylation of optically active α-alkenyl-α-acyloxytrialkylsilane
Sakaguchi, Kazuhiko; et al, Tetrahedron Letters, 2005, 46(30), 5009-5012

합성 방법 20

반응 조건
1.1 Reagents: Imidazole Solvents: Dichloromethane
2.1 Reagents: Dimethyl sulfide ,  Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane
3.1 Reagents: Dimethyl sulfide Solvents: Dichloromethane
참조
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

합성 방법 21

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
참조
Aromatization of 2,2,5-trialkyl-substituted 2,5-dihydrofurans and factors affecting their stabilization
Sharipov, Bulat T.; et al, Chemistry of Heterocyclic Compounds (New York, 2018, 54(4), 403-410

합성 방법 22

반응 조건
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Toluene ;  10 min, rt → 80 °C; 5 h, 150 psi, 80 °C
참조
Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand
Yu, Zhiyong; et al, Organic Letters, 2015, 17(13), 3264-3267

5-((tert-Butyldimethylsilyl)oxy)pentanal Raw materials

5-((tert-Butyldimethylsilyl)oxy)pentanal Preparation Products

5-((tert-Butyldimethylsilyl)oxy)pentanal 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87184-80-3)5-((tert-Butyldimethylsilyl)oxy)pentanal
주문 번호:A851482
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:36
가격 ($):251.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:87184-80-3)5-((tert-Butyldimethylsilyl)oxy)pentanal
A851482
순결:99%
재다:1g
가격 ($):251.0
Email